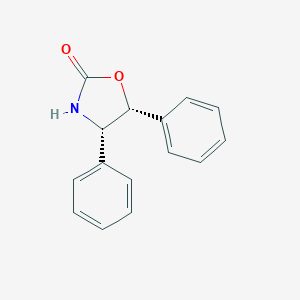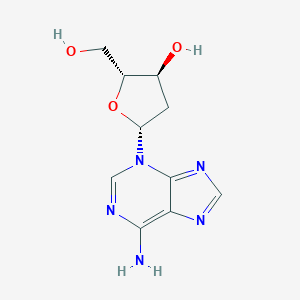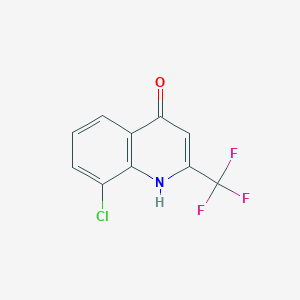
2-萘酸钠
描述
Sodium 2-Naphthoate is a chemical compound with the molecular formula C11H7NaO2 . It is also known as 2-Naphthalenecarboxylic Acid Sodium Salt or 2-Naphthoic Acid Sodium Salt .
Molecular Structure Analysis
The molecular structure of Sodium 2-Naphthoate consists of 11 carbon atoms, 7 hydrogen atoms, 1 sodium atom, and 2 oxygen atoms . The average mass is 194.162 Da .Chemical Reactions Analysis
The Kolbe-Schmitt reaction of Sodium 2-Naphthoate has been studied . After the initial formation of a Sodium 2-Naphthoate-CO2 complex, the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring .Physical And Chemical Properties Analysis
Sodium 2-Naphthoate is a solid at 20 degrees Celsius . The boiling point of 2-Naphthoate, a related compound, is 332.9±11.0 °C at 760 mmHg .科学研究应用
Kolbe–Schmitt Reaction
The Kolbe–Schmitt reaction is a classic method used to synthesize aromatic hydroxy acids from sodium phenoxides and naphthoxides, including Sodium 2-Naphthoate. This reaction is pivotal in producing compounds for pharmaceuticals, antiseptics, and high-polymeric liquid crystals . The carboxylation reaction of Sodium 2-Naphthoate has been extensively studied, revealing insights into the reaction mechanisms and the formation of various hydroxy naphthoates .
Synthesis of Liquid Crystals
Sodium 2-Naphthoate serves as a precursor in the synthesis of certain types of liquid crystals. These materials are crucial for the development of displays, sensors, and other technologies that rely on the unique optical properties of liquid crystals .
Pharmaceutical Manufacturing
In pharmaceuticals, Sodium 2-Naphthoate is used to create aromatic hydroxy acids, which are integral to the synthesis of various drugs. These compounds can possess anti-inflammatory, analgesic, or antipyretic properties, making them valuable in medical treatments .
Production of Polyesters
The compound is also used in the production of polyesters. Through polymerization processes, Sodium 2-Naphthoate can contribute to the creation of durable and versatile polyester materials used in textiles, packaging, and industrial applications .
Fungicidal Agents
Research has shown that Sodium 2-Naphthoate derivatives can act as fungicidal agents. These substances are important for protecting crops and ensuring food security by preventing the growth of harmful fungi on plants .
Color-Developing Agents
In the field of photography and printing, Sodium 2-Naphthoate derivatives are used as color-developing agents. They play a role in the chemical processes that produce colors in photographs and printed materials .
Dye Synthesis
Sodium 2-Naphthoate is involved in the synthesis of dyes. These dyes are used in various industries, including textiles, where they are essential for coloring fabrics and creating patterns .
Textile Industry Applications
Lastly, Sodium 2-Naphthoate finds application in the textile industry as an assistant in the dyeing process. It helps in achieving uniform color distribution and enhancing the adherence of dyes to fabrics .
作用机制
Target of Action
Sodium 2-Naphthoate primarily targets the naphthalene ring . The carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring .
Mode of Action
The mode of action of Sodium 2-Naphthoate involves a series of transformations. Initially, a complex of Sodium 2-Naphthoate and CO2 is formed . Following this, the carbon of the CO2 moiety performs an electrophilic attack on the naphthalene ring . This interaction with its target leads to subsequent transformations .
Biochemical Pathways
The biochemical pathway affected by Sodium 2-Naphthoate is the carboxylation reaction of sodium 2-naphthoxide . This reaction is part of the Kolbe-Schmitt reaction . The carboxylation reaction of sodium 2-naphthoxide leads to the formation of sodium 2-hydroxy-1-naphthoate .
Result of Action
The result of Sodium 2-Naphthoate’s action is the formation of sodium 2-hydroxy-1-naphthoate . This transformation is a result of the electrophilic attack on the naphthalene ring by the carbon of the CO2 moiety .
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
未来方向
属性
IUPAC Name |
sodium;naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJXROKYJRAVIO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635605 | |
| Record name | Sodium naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-Naphthoate | |
CAS RN |
17273-79-9 | |
| Record name | Sodium naphthalene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017273799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium naphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium naphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Sodium 2-Naphthoate interact with micelles in solution?
A: Research suggests that Sodium 2-Naphthoate exhibits orientational binding to the interface of tetradecyltrimethylammonium bromide (TTAB) micelles. [] This interaction significantly influences the critical micelle concentration (cmc) of TTAB. Specifically, a 1:1 mixture of TTAB and Sodium 2-Naphthoate results in a cmc of 0.33 mM, considerably lower than the cmc of pure TTAB. [] This suggests that the presence of Sodium 2-Naphthoate stabilizes the formation of micelles.
Q2: Can Sodium 2-Naphthoate be used as a building block for more complex molecules?
A: Yes, Sodium 2-Naphthoate can be transformed into valuable chemical intermediates. Under high temperature (480 °C) and carbon dioxide pressure, in the presence of sodium iodide and cadmium oxide, Sodium 2-Naphthoate can be converted into Naphthalene-2,3,6,7-tetracarboxylate. [] This reaction highlights the potential of Sodium 2-Naphthoate as a starting material for synthesizing complex aromatic compounds with applications in various fields.
Q3: How does the structure of Sodium 2-Naphthoate compare to Sodium 3-hydroxy-2-naphthoate in terms of binding to dendrimers?
A: While both Sodium 2-Naphthoate and Sodium 3-hydroxy-2-naphthoate can interact with 1-(4-carbomethoxypyrrolidone)-terminated PAMAM dendrimers in aqueous solutions, their binding strengths differ. [] Sodium 3-hydroxy-2-naphthoate demonstrates a stronger interaction, likely due to the presence of the additional hydroxyl group. This hydroxyl group allows for supplementary interactions with the dendrimer and potentially stabilizes the negative charge within the molecule. [] This difference in binding affinity highlights the impact of subtle structural modifications on molecular interactions.
Q4: Are there analytical techniques available to study the interactions of Sodium 2-Naphthoate with other molecules?
A: Several techniques have been employed to investigate the behavior and interactions of Sodium 2-Naphthoate. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY experiments, can provide insights into the spatial proximity between Sodium 2-Naphthoate and other molecules, such as dendrimers. [] Additionally, Isothermal Titration Calorimetry (ITC) is a valuable tool for quantifying the thermodynamic parameters (binding affinity, enthalpy, entropy) associated with the interactions between Sodium 2-Naphthoate and its binding partners. [] Furthermore, fluorescence spectroscopy, particularly when utilizing a probe like TTAB, can help determine critical micelle concentrations in the presence of Sodium 2-Naphthoate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)







